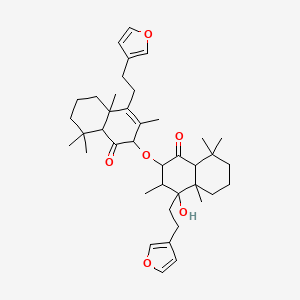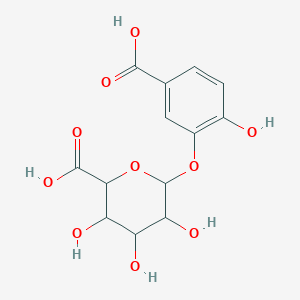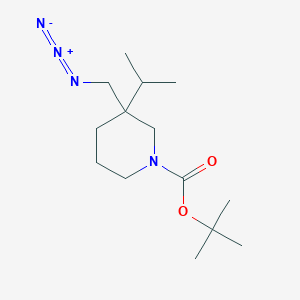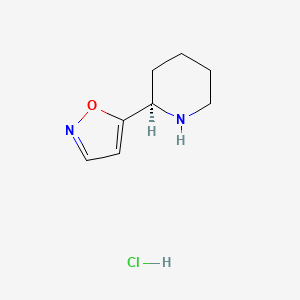
N8-Desethylcarbamoyl-N1-ethylcarbamoylCabergoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N8-Desethylcarbamoyl-N1-ethylcarbamoylCabergoline is a derivative of cabergoline, a long-acting dopamine agonist. This compound is primarily used in research settings and is known for its role in neurology and endocrinology research . The molecular formula of this compound is C26H37N5O2, and it has a molecular weight of 451.60 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N8-Desethylcarbamoyl-N1-ethylcarbamoylCabergoline involves multiple steps, starting from the parent compound cabergoline. The process typically includes the following steps:
Desethylation: The removal of an ethyl group from the nitrogen atom at position 8.
These reactions are carried out under controlled conditions, often involving specific reagents and catalysts to ensure the desired modifications .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
N8-Desethylcarbamoyl-N1-ethylcarbamoylCabergoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Various substitution reactions can be carried out to introduce different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
科学的研究の応用
N8-Desethylcarbamoyl-N1-ethylcarbamoylCabergoline has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of dopamine agonists.
Biology: Employed in neurobiology research to study dopamine receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to dopamine dysregulation, such as Parkinson’s disease and hyperprolactinemia.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing
作用機序
N8-Desethylcarbamoyl-N1-ethylcarbamoylCabergoline exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine receptors, particularly D2 receptors, and mimics the action of dopamine. This interaction leads to the inhibition of prolactin secretion and modulation of dopaminergic pathways in the brain .
類似化合物との比較
Similar Compounds
Cabergoline: The parent compound, known for its potent dopamine agonist activity.
Bromocriptine: Another dopamine agonist used in the treatment of hyperprolactinemia and Parkinson’s disease.
Pergolide: A dopamine agonist with similar applications in neurology
Uniqueness
N8-Desethylcarbamoyl-N1-ethylcarbamoylCabergoline is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar dopamine agonists .
特性
分子式 |
C26H37N5O2 |
|---|---|
分子量 |
451.6 g/mol |
IUPAC名 |
9-N-[3-(dimethylamino)propyl]-4-N-ethyl-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9-dicarboxamide |
InChI |
InChI=1S/C26H37N5O2/c1-5-12-30-16-19(25(32)28-11-8-13-29(3)4)14-21-20-9-7-10-22-24(20)18(15-23(21)30)17-31(22)26(33)27-6-2/h5,7,9-10,17,19,21,23H,1,6,8,11-16H2,2-4H3,(H,27,33)(H,28,32) |
InChIキー |
IRQIOIBAVPLXLF-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)NCCCN(C)C)C4=C2C1=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]phenyl]methylamino]propanamide](/img/structure/B12312048.png)


![2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12312069.png)

![tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate](/img/structure/B12312082.png)
![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride](/img/structure/B12312084.png)

![2-amino-9-[5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12312087.png)


![2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B12312111.png)


